Superior Cellular Potency for miR‑96 Inhibition Versus Targapremir‑210
Targaprimir-96 TFA reduces mature miR‑96 levels in MDA‑MB‑231 triple‑negative breast cancer cells with an IC50 of ~50 nM [1]. In the same cell line, the miR‑210‑targeting analog Targapremir‑210 requires an IC50 of ~200 nM [2], indicating a 4‑fold lower potency in this assay system. The difference is attributable to Targaprimir‑96's bivalent binding to two adjacent internal loops in pri‑miR‑96, which enhances target engagement and functional inhibition [1].
| Evidence Dimension | Inhibition of mature miRNA production (IC50) |
|---|---|
| Target Compound Data | ~50 nM |
| Comparator Or Baseline | Targapremir-210: ~200 nM |
| Quantified Difference | 4-fold lower IC50 for Targaprimir-96 |
| Conditions | MDA-MB-231 TNBC cells, reduction of mature miRNA levels |
Why This Matters
For researchers selecting a miRNA inhibitor, the 4‑fold greater potency of Targaprimir‑96 TFA reduces the amount of compound needed in cellular assays and minimizes potential off‑target effects associated with higher concentrations.
- [1] Velagapudi SP, Gallo SM, Disney MD. Design of a small molecule against an oncogenic noncoding RNA. Proc Natl Acad Sci U S A. 2016;113(21):5898-903. DOI: 10.1073/pnas.1523975113. View Source
- [2] Targapremir-210 product datasheet. AOBIOUS, Inc. (accessed via Adooq Bioscience). View Source
